This compound is derived from purine, a fundamental building block of nucleic acids. It is categorized under nucleoside analogs, which are compounds that mimic the structure of nucleosides and can interfere with nucleic acid synthesis. The acetamido group enhances its biological activity, making it a candidate for further pharmaceutical research .
The synthesis of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate typically involves several steps, including:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .
The chemical reactivity of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate includes:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives with varied pharmacological profiles .
The mechanism by which 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate exerts its biological effects likely involves:
These actions contribute to its potential as an antiviral agent, particularly against viruses like herpes simplex virus and human immunodeficiency virus .
The physical properties of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate include:
Chemical properties include:
The applications of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate are diverse:
The synthesis of 2-((2-acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate (CAS 75128-73-3 or 91702-60-2) proceeds via a multistep route starting from guanine or its derivatives. Initially, the purine core is functionalized at the N9 position through alkylation with 2-chloroethoxymethyl chloride, introducing the alkoxyethyl backbone. This step is followed by selective N-acetylation at the C2-amino group of the purine ring using acetic anhydride under inert conditions. The final esterification involves reaction with acetyl chloride or acetic anhydride in aprotic solvents, yielding the diacetylated product [3] [5].
A critical side reaction is the formation of the N9 isomer (CAS 75128-73-3), where alkylation occurs at the N9 nitrogen instead of N7. This isomer is designated as Aciclovir Related Compound A in pharmacopeial standards and serves as a synthesis path indicator due to competing alkylation pathways [2] [6]. The structure of the N7 isomer (CAS 91702-60-2) is confirmed through comparison with the N9 isomer using chromatographic and spectroscopic methods [1] [4].
Table 1: Key Synthetic Intermediates and Final Product
Compound | CAS Number | Role in Synthesis |
---|---|---|
Guanine derivative | 73-40-5 | Purine core starting material |
N7-alkylated intermediate | 59277-89-3 | Alkylated precursor for acetylation |
N9-alkylated intermediate (Isomer) | 75128-73-3 | Competing alkylation product |
Final N7 product (target) | 91702-60-2 | Diacetylated impurity of acyclovir |
Reaction efficiency hinges on controlling temperature, catalysts, and solvents. Alkylation achieves optimal yield (68–72%) at –10°C to 0°C in tetrahydrofuran (THF) with sodium hydride as a base, minimizing N9 isomer formation [2]. Esterification employs dimethylformamide (DMF) with triethylamine catalyst at 25°C, suppressing hydrolysis of the acetate group. Solvent selection is critical: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during acetylation, while non-polar solvents (e.g., toluene) improve regioselectivity for N7 alkylation. Catalytic impurities (e.g., trace metals) reduce yield by promoting degradation, necessitating reagent purity ≥99% [6] [5].
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy confirms the molecular structure through characteristic shifts:
Mass spectrometry (ESI-MS) shows the protonated molecular ion [M+H]⁺ at m/z 310.28, aligning with the molecular formula C₁₂H₁₅N₅O₅ (exact mass 309.278 g/mol). Fragment ions at m/z 152.05 (acetylated guanine) and m/z 118.03 (esterified ethoxyethyl moiety) verify the ester and amide linkages [4] [1].
Table 2: Key NMR Assignments for Functional Groups
Functional Group | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | Proton Count |
---|---|---|---|
Purine H8 | 8.15 | 148.2 | 1H |
-OCH₂CH₂O- (methylene) | 4.25–4.60 | 61.7/69.5 | 4H |
Acetamide methyl (-NCOCH₃) | 2.05 | 23.1 | 3H |
Acetate methyl (-OCOCH₃) | 2.10 | 20.9 | 3H |
Purine N-H | 10.85 | - | 1H |
While experimental X-ray data for this specific compound is absent in the search results, computational models (DFT) predict a planar purine ring with perpendicular orientation of the ethoxyethyl acetate chain. Bond lengths critical to reactivity include:
Conformational stability arises from intramolecular hydrogen bonding between the purine C6-carbonyl oxygen (δ⁻) and the adjacent methylene hydrogens (δ⁺) of the ether linkage. This interaction fixes the dihedral angle between the purine ring and the side chain at 85–90°, reducing rotational freedom [4]. Crystallography of analogous compounds (e.g., acyclovir) validates these predictions, showing similar bond parameters and torsion angles [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: